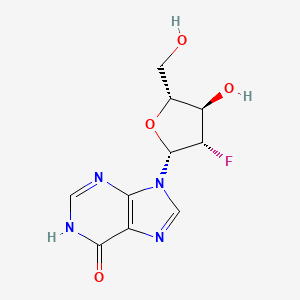

2'-Deoxy-2'-fluoroarabino inosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11FN4O4 |

|---|---|

Molecular Weight |

270.22 g/mol |

IUPAC Name |

9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5+,7-,10-/m1/s1 |

InChI Key |

NRVOTDBYJXFINS-GQTRHBFLSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine), a key fluorinated nucleoside analog. Due to the limited direct literature on FA-Inosine synthesis, this document outlines a robust and well-documented two-stage strategy. The first stage details the synthesis of the precursor, 2'-Deoxy-2'-fluoroarabinoadenosine (FA-Adenosine), followed by its conversion to FA-Inosine via enzymatic or chemical deamination.

The methodologies presented are compiled from established literature for the synthesis of related 2'-fluoroarabinonucleosides.[1][2] This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate comprehension and replication in a research and development setting.

Stage 1: Synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine (FA-Adenosine) Precursor

The synthesis of the FA-Adenosine precursor is accomplished through a multi-step process starting from a protected ribofuranose. The key transformations involve selective fluorination of the sugar moiety, activation via bromination, and subsequent glycosylation with an adenine base.

Overall Synthesis Workflow (Stage 1)

Step 1: Fluorination of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

The initial step involves the stereoselective introduction of a fluorine atom at the C2' position of the ribose sugar. This is achieved via deoxofluorination using diethylaminosulfur trifluoride (DAST).[1]

Experimental Protocol:

-

Dissolve 1,3,5-tri-O-benzoyl-α-d-ribofuranose (1.0 eq) in dichloromethane.

-

Add diethylaminosulfur trifluoride (DAST) (3.0 eq) dropwise to the stirred solution.

-

Heat the resulting mixture to 40°C and stir for 16 hours.

-

Cool the reaction mixture and quench by carefully adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with water and saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.[1]

| Parameter | Value | Reference |

| Starting Material | 1,3,5-tri-O-benzoyl-α-d-ribofuranose | [1] |

| Reagent | DAST | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Temperature | 40°C | [1] |

| Reaction Time | 16 hours | [1] |

| Yield | 71% | [1] |

Step 2: Synthesis of Arabinofuranosyl Bromide Intermediate

The fluorinated sugar is converted to a glycosyl bromide, which serves as an activated donor for the subsequent N-glycosylation reaction.

Experimental Protocol:

-

Dissolve 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1.0 eq) in dichloromethane.

-

Add a solution of 30% HBr in acetic acid.

-

Stir the mixture overnight at room temperature.

-

Wash the reaction mixture sequentially with water and saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide as an oil.[1]

| Parameter | Value | Reference |

| Starting Material | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | [1] |

| Reagent | 30% HBr in Acetic Acid | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Overnight | [1] |

| Yield | ~97% (crude) | [1] |

Step 3 & 4: Glycosylation and Deprotection

The key bond between the sugar and the nucleobase is formed in the glycosylation step, followed by the removal of protecting groups to yield the final nucleoside analog. The specific protocol for adenine coupling is analogous to that for thymine and cytosine described in the literature.[1]

Experimental Protocol (Glycosylation):

-

Prepare silylated N⁶-benzoyladenine by refluxing N⁶-benzoyladenine with hexamethyldisilazane (HMDS) and a catalytic amount of (NH₄)₂SO₄.

-

Dissolve the arabinofuranosyl bromide (1.0 eq) and the silylated N⁶-benzoyladenine (1.2 eq) in a suitable solvent like acetonitrile or CCl₄.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvents.

-

Purify the resulting protected nucleoside by silica gel chromatography.

Experimental Protocol (Deprotection):

-

Dissolve the protected FA-Adenosine in methanolic ammonia (7N NH₃/MeOH).

-

Stir the solution in a sealed vessel at room temperature overnight.

-

Evaporate the solvent and purify the residue by chromatography to obtain pure 2'-Deoxy-2'-fluoroarabinoadenosine (FA-Adenosine).

| Parameter | Value | Reference |

| Glycosylation Yield | Varies (typically 40-60% for purines) | (General) |

| Deprotection Yield | High (typically >90%) | (General) |

Stage 2: Conversion of FA-Adenosine to FA-Inosine

The final step in the synthesis is the conversion of the adenine moiety of FA-Adenosine to the hypoxanthine moiety of FA-Inosine. This is achieved through deamination. While enzymatic deamination of 2'-fluoro-substituted adenosine analogs by adenosine deaminase (ADA) is possible, the reaction is known to be significantly slower than with the corresponding non-fluorinated nucleosides.[3][4] A chemical approach offers a more direct alternative.

Synthesis Workflow (Stage 2)

Step 5: Deamination of FA-Adenosine

This protocol describes a standard chemical method for the deamination of adenosine analogs to their corresponding inosine analogs.

Experimental Protocol (Chemical Deamination):

-

Dissolve 2'-Deoxy-2'-fluoroarabinoadenosine (1.0 eq) in aqueous acetic acid (e.g., 50%).

-

Cool the solution in an ice bath to 0°C.

-

Add a solution of sodium nitrite (NaNO₂) (3.0-5.0 eq) in water dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, neutralize the reaction mixture carefully with a base such as ammonium hydroxide.

-

Evaporate the solvent and purify the crude product using reverse-phase HPLC or silica gel chromatography to yield 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine).

| Parameter | Value | Reference |

| Starting Material | 2'-Deoxy-2'-fluoroarabinoadenosine | (General) |

| Reagent | Sodium Nitrite (NaNO₂) | (General) |

| Solvent | Aqueous Acetic Acid | (General) |

| Temperature | 0°C to Room Temperature | (General) |

| Reaction Time | 12-18 hours | (General) |

| Yield | Moderate to good (typically 50-80%) | (General) |

This comprehensive guide outlines a viable and referenced pathway for the synthesis of 2'-Deoxy-2'-fluoroarabinoinosine. Researchers should note that reaction conditions may require optimization for specific laboratory settings and scales.

References

- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-Fluoro-2',3'-dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2'-Fluoroarabino Nucleosides for Drug Development

Abstract: 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the fields of drug development and molecular biology. The strategic placement of a fluorine atom at the 2'-arabino position imparts a unique combination of physicochemical properties, including high binding affinity to RNA targets, enhanced nuclease resistance, and the ability to elicit RNase H-mediated cleavage of target RNA. These characteristics make 2'F-ANA a promising candidate for antisense therapeutics, siRNAs, and aptamers. This guide provides an in-depth overview of the core physicochemical properties of 2'-fluoroarabino nucleosides, details key experimental protocols for their synthesis and characterization, and illustrates their mechanism of action for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The introduction of a highly electronegative fluorine atom in the C2'-"up" or arabino configuration profoundly influences the sugar pucker, leading to distinct structural and thermodynamic properties compared to native DNA and RNA.

Conformational Preferences

Unlike DNA, which typically prefers a C2'-endo (South) conformation, or RNA, which adopts a C3'-endo (North) conformation, the sugar moiety of 2'F-ANA nucleosides shows a strong preference for an O4'-endo (East) pucker.[1][2] This specific conformation is a key determinant of the overall helical structure and stability of 2'F-ANA-containing duplexes.[2] The conformation of 2'-fluoro-arabinonucleosides can vary slightly depending on the geometry of the parent duplex, adopting conformations such as C3'-endo or C4'-exo in A-form DNA environments.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy of 2'-fluoroarabino nucleosides reveals a characteristic five-bond coupling (5JF2'-H6/H8) of 2-4 Hz between the 2'-fluorine and the H6 (pyrimidine) or H8 (purine) proton of the nucleobase.[3][4][5] This through-space interaction is a distinctive feature of the β-configuration of 2'-araF-nucleosides.[4][6]

Table 1: Conformational Properties of Nucleosides in Different Duplex Environments

| Nucleoside Type | Duplex Environment | Predominant Sugar Pucker | Pseudorotation Phase Angle (P) |

|---|---|---|---|

| 2'F-ANA | B-form DNA | O4'-endo (East)[1] | ~90°[1] |

| 2'F-ANA | A-form DNA | C3'-endo / C4'-exo[1] | Varies[1] |

| ANA | B-form DNA | C1'-exo[1] | 107° - 123°[1] |

| RNA | A-form RNA | C3'-endo (North)[1] | 0° - 36°[1] |

| DNA | B-form DNA | C2'-endo (South)[1] | 144° - 198°[1] |

Hybridization and Thermodynamic Stability

2'F-ANA oligonucleotides exhibit significantly enhanced binding affinity for complementary RNA strands.[3][4][7] The stability of these 2'F-ANA/RNA heteroduplexes surpasses that of the corresponding DNA/RNA and even native RNA/RNA duplexes.[1] This increased stability is attributed to the conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization.[3][5][7] The presence of the electronegative fluorine leads to an increase in melting temperature (Tm) of approximately +1.2°C per modification.[2] Furthermore, 2'F-ANA demonstrates excellent mismatch discrimination, with a single mismatch in a 2'F-ANA/RNA duplex resulting in a Tm decrease of about 7.2°C.[2]

Table 2: Thermodynamic Stability of Duplexes Containing 2'F-ANA

| Duplex Type | Mismatch | ΔTm per modification (°C) |

|---|---|---|

| 2'F-ANA / RNA | None | +1.2[2] |

| 2'F-ANA / RNA | Single Mismatch | -7.2[2] |

| 2'F-ANA / DNA | Single Mismatch | -3.9[2] |

Nuclease Resistance

Oligonucleotides containing arabinonucleosides show increased resistance to degradation by serum and cellular nucleases compared to unmodified DNA.[1] This property is crucial for in vivo applications, as it extends the half-life of the therapeutic oligonucleotide, allowing for a more sustained biological effect.

Biological Activity and Mechanisms of Action

The unique properties of 2'F-ANA make it highly effective in applications that require specific recognition of RNA targets, particularly in antisense and antiviral therapies.

Antisense Applications via RNase H Recruitment

A primary mechanism for antisense oligonucleotides involves the recruitment of RNase H, an enzyme that selectively cleaves the RNA strand of a DNA/RNA hybrid.[4][5] Hybrids formed between 2'F-ANA and RNA are effective substrates for RNase H.[1][3] Circular dichroism studies indicate that 2'F-ANA/RNA hybrids adopt an 'A-like' helical structure, which is recognized by the enzyme, leading to the degradation of the target mRNA and subsequent downregulation of protein expression.[3][4][5]

References

- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Deep Dive into 2'-F-ANA: Conformational Analysis and Sugar Pucker Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the fields of antisense therapeutics and siRNA technology. Its unique structural properties, particularly the conformation of its sugar moiety, impart favorable characteristics such as high binding affinity to RNA targets, enhanced nuclease resistance, and the ability of 2'-F-ANA/RNA hybrids to elicit RNase H activity.[1][2][3][4] This technical guide provides an in-depth analysis of the conformational landscape of 2'-F-ANA, with a specific focus on its sugar pucker, and details the experimental methodologies used for its characterization.

Conformational Landscape of 2'-F-ANA

The defining feature of 2'-F-ANA's structure is the presence of a fluorine atom at the 2' position of the arabinose sugar in a 'up' or β-configuration. This modification significantly influences the sugar's conformational preference, which in turn dictates the overall geometry of the nucleic acid duplex.

Sugar Pucker Preference

The conformation of the five-membered sugar ring in nucleic acids is described by the concept of "sugar pucker," which can be characterized by the pseudorotation phase angle (P). Unlike DNA, which typically prefers a C2'-endo (South) conformation, and RNA, which favors a C3'-endo (North) pucker, 2'-F-ANA exhibits a distinct preference for an O4'-endo (East) conformation.[1][2][3][4] This O4'-endo pucker is considered to be intermediate between the classical A-form (North) and B-form (South) conformations.[1] However, some studies have also observed 2'-F-ANA adopting a C2'-endo conformation, particularly within a B-form duplex.[5][6] This conformational flexibility allows 2'-F-ANA to be compatible with both DNA and RNA, contributing to its therapeutic potential.[2]

The preference for the O4'-endo or a more Northern/Eastern pucker is attributed to the gauche effect between the electronegative 2'-fluorine atom and the ring oxygen (O4').[2][6] This stereoelectronic interaction stabilizes a conformation where the 2'-fluorine is in a pseudoaxial position.[6]

The table below summarizes the key conformational parameters of 2'-F-ANA as reported in various studies.

| Parameter | Observed Value/State in 2'-F-ANA | Helix Type Compatibility | Reference |

| Predominant Sugar Pucker | O4'-endo (East) | Intermediate A/B-form | [1][2][3] |

| C2'-endo (South) | B-form | [5][6] | |

| North-Eastern and Northern regions of the pseudorotational phase cycle | A-form like | [1] | |

| Pseudorotation Phase Angle (P) | ~90° (for O4'-endo) | - | [2] |

| Glycosidic Torsion Angle | anti | A- and B-form | [7] |

| Interaction | Through-space interaction between 2'-F and H6/H8 of the base | - | [2][8] |

Impact on Duplex Stability and Biological Activity

The distinct sugar conformation of 2'-F-ANA has profound implications for its biophysical properties and biological function. The pre-organization of the sugar in a conformation that is favorable for duplex formation contributes to the high thermal stability of 2'-F-ANA containing duplexes, particularly with RNA targets.[2][9] The increased stability of 2'-F-ANA/RNA hybrids is a result of a favorable enthalpy of hybridization.[2][8]

Crucially, the intermediate A/B-form helical structure adopted by 2'-F-ANA/RNA hybrids is recognized by RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[1][2] This property is central to the mechanism of action of 2'-F-ANA-based antisense oligonucleotides. Furthermore, the conformational bias of the 2'-F-ANA sugar is thought to reduce the entropic penalty for recognition by the PAZ domain of the Argonaute protein, which is a key component of the RNA-induced silencing complex (RISC).[7]

Experimental Methodologies for Conformational Analysis

The determination of the conformational properties of 2'-F-ANA relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of nucleic acids.

Key NMR Experiments:

-

1D and 2D Proton (¹H) NMR: Used to assign proton resonances and measure scalar couplings (J-couplings), which provide information about dihedral angles within the sugar ring.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about through-space distances between protons, which helps to determine the overall geometry and the glycosidic torsion angle. A key observation in 2'-F-ANA is the detection of a five-bond coupling between the 2'-F and the H6/H8 base protons, suggesting a through-space interaction.[2][8][10]

-

¹⁹F NMR: Directly probes the fluorine nucleus, providing information about its local environment. The observation of a five-bond coupling between the 2'-F and the base protons (H8/H6) is a characteristic feature of 2'-fluoro-β-D-arabinonucleosides.[2]

-

³¹P NMR: Provides information about the phosphodiester backbone conformation.

General Protocol for NMR Analysis:

-

Sample Preparation: The synthesized 2'-F-ANA oligonucleotide is dissolved in a suitable buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, pH 7.2).[2]

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

-

Data Processing and Analysis: The NMR data is processed, and resonances are assigned. Coupling constants and NOE intensities are measured and used as constraints in structure calculation programs to generate a model of the solution structure.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

General Protocol for X-ray Crystallography:

-

Crystallization: The 2'-F-ANA oligonucleotide, often in a duplex with a complementary strand, is crystallized. This is typically achieved by screening a variety of conditions, including different buffers, precipitants, and temperatures. For example, crystals of a FANA-modified DNA decamer were grown using a solution containing 1 mM oligonucleotide, 10% MPD, 20 mM sodium cacodylate (pH 5.5), 10 mM cobalt hexamine, 6 mM NaCl, and 80 mM KCl.[1]

-

X-ray Diffraction Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the molecule are determined and refined to yield a high-resolution 3D structure.

Visualizing Methodological Workflows

The following diagrams illustrate the general workflows for the conformational analysis of 2'-F-ANA using NMR spectroscopy and X-ray crystallography.

Caption: Workflow for NMR-based conformational analysis of 2'-F-ANA.

Caption: Workflow for X-ray crystallography of 2'-F-ANA oligonucleotides.

Conclusion

The conformational properties of 2'-F-ANA, particularly its preference for an O4'-endo sugar pucker, are central to its utility in therapeutic applications. This unique conformation leads to high-affinity binding to RNA targets and confers the ability to activate RNase H, a key mechanism for antisense drugs. The detailed understanding of 2'-F-ANA's structure, derived from sophisticated experimental techniques like NMR and X-ray crystallography, continues to inform the design and development of next-generation nucleic acid-based therapeutics. The experimental workflows outlined in this guide provide a foundational understanding for researchers aiming to further investigate the structural biology of 2'-F-ANA and other modified oligonucleotides.

References

- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. The solution structure of double helical arabino nucleic acids (ANA and 2'F-ANA): effect of arabinoses in duplex-hairpin interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

The Advent and Evolution of 2'-Fluoroarabinosyl Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into nucleoside analogues has profoundly impacted the fields of medicinal chemistry and drug development. Among these, 2'-fluoroarabinosyl nucleosides have emerged as a pivotal class of compounds exhibiting potent antiviral and anticancer activities. The introduction of a fluorine atom at the 2'-"up" (arabino) position of the sugar moiety imparts unique conformational and electronic properties, leading to enhanced biological activity and improved metabolic stability compared to their non-fluorinated counterparts. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of 2'-fluoroarabinosyl nucleosides, offering a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Perspective

The journey of 2'-fluoroarabinosyl nucleosides began with the broader exploration of fluorinated nucleosides. The rationale for incorporating fluorine, the most electronegative element, stems from its small van der Waals radius, which is comparable to that of a hydrogen atom, and its ability to form strong carbon-fluorine bonds. These properties can significantly alter the electronic distribution, pucker of the sugar ring, and stability of the glycosidic bond, thereby influencing the interaction of the nucleoside with viral or cellular enzymes.

Pioneering work in the 1970s by Jack J. Fox and his colleagues at the Sloan-Kettering Institute for Cancer Research laid the foundation for this class of compounds. Their research, along with contributions from Kyoichi A. Watanabe and others, led to the synthesis and discovery of the potent antiviral activities of several key 2'-fluoroarabinosyl nucleosides.

One of the earliest and most significant discoveries was that of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodocytosine (FIAC) and its corresponding uracil derivative, FIAU. These compounds demonstrated remarkable activity against Herpes Simplex Virus (HSV) types 1 and 2.[1] Subsequently, 2'-fluoro-5-methyl-ara-uracil (FMAU) was synthesized and also showed potent anti-herpesvirus activity.[2] A significant breakthrough in the field was the discovery that the L-enantiomer of FMAU, L-FMAU (Clevudine), exhibited potent and selective activity against the Hepatitis B Virus (HBV).[3] This discovery was crucial as it highlighted the potential for stereochemistry to dictate antiviral specificity and reduce toxicity.

Key 2'-Fluoroarabinosyl Nucleosides: A Quantitative Overview

The biological activity of 2'-fluoroarabinosyl nucleosides is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) against a specific virus or cell line, and their 50% cytotoxic concentration (CC₅₀) in uninfected cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

| Compound | Virus/Cell Line | EC₅₀ / IC₅₀ / ID₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| FMAU (2'-fluoro-5-methyl-ara-uracil) | HSV-1 | <0.25 | 200 - 2060 | >800 | [2] |

| HSV-2 | <0.25 | 200 - 2060 | >800 | [2] | |

| Human Cytomegalovirus (HCMV) | - | 8 | - | [4] | |

| FIAC (2'-fluoro-5-iodo-ara-cytosine) | HSV-1 | - | 21.7 | - | [5] |

| HSV-2 | - | - | - | [1] | |

| Human Cytomegalovirus (HCMV) | 0.6 | 8 | 13.3 | [4] | |

| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | 0.1 | >1000 | >10000 | [6] |

| Epstein-Barr Virus (EBV) | 5.0 | 1000 | 200 | [6] | |

| FEAU (2'-fluoro-5-ethyl-ara-uracil) | HSV-1 | <0.25 | 200 - 2060 | >800 | [2] |

| C-FMAU (Carbocyclic FMAU) | HSV-1 | 4.4 µg/mL | - | - | [7] |

| C-FIAU (Carbocyclic FIAU) | HSV-1 | 11 µg/mL | - | - | [7] |

Synthesis and Experimental Protocols

The synthesis of 2'-fluoroarabinosyl nucleosides is a complex process that has evolved significantly over the years. The key challenge lies in the stereoselective introduction of the fluorine atom at the 2'-arabino position and the subsequent formation of the N-glycosidic bond with the desired nucleobase.

General Synthetic Strategy

A common approach for the synthesis of 2'-β-fluoroarabinosyl nucleosides involves the following key steps:

-

Preparation of a fluorinated sugar intermediate: This is often achieved by treating a suitable protected ribofuranose derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

-

Activation of the anomeric carbon: The C1 position of the fluorinated sugar is activated, typically by conversion to a bromide or an acetate, to facilitate the subsequent glycosylation reaction.

-

Glycosylation: The activated fluorinated sugar is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst.

-

Deprotection: The protecting groups on the sugar and the nucleobase are removed to yield the final 2'-fluoroarabinosyl nucleoside.

Detailed Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine (A Precursor to FMAU)

This protocol is a representative example based on literature procedures.[5]

Step 1: 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)

-

To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

Cool the reaction and quench with saturated aqueous NaHCO₃ (50 ml).

-

Separate the organic layer, wash with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield the fluorinated sugar (1).

Step 2: 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3)

-

Prepare 2,4-bis-O-(trimethylsilyl)thymine by refluxing thymine with excess hexamethyldisilazane and a catalytic amount of ammonium sulfate.

-

Prepare 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) by treating compound (1) with HBr in acetic acid.

-

A mixture of the bromosugar (2) (4.02 mmol) and 2,4-bis-O-(trimethylsilyl)thymine (4.82 mmol) in CCl₄ (20 ml) is refluxed for 60 hours.

-

Quench the reaction with methanol (10 ml) and filter the solid formed to obtain the protected nucleoside (3).

Step 3: 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine (4)

-

Suspend the protected nucleoside (3) in methanolic ammonia (saturated at 0 °C) and stir at room temperature overnight.

-

Evaporate the solvent and purify the residue by silica gel column chromatography to yield the final product (4).

Biological Evaluation: Experimental Protocols

Antiviral Activity: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound.[8]

-

Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for HSV) to form a confluent monolayer.

-

Virus Titration: Perform a plaque assay with a serial dilution of the virus stock to determine the titer in plaque-forming units (PFU)/mL. This allows for the use of a multiplicity of infection (MOI) that produces a countable number of plaques.

-

Compound Treatment: Prepare serial dilutions of the 2'-fluoroarabinosyl nucleoside in a serum-free medium.

-

Infection: Pre-treat the cell monolayers with the compound dilutions for 1 hour at 37°C. Then, infect the cells with the virus at a predetermined MOI in the presence of the compound.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective concentrations of the compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

-

Staining and Counting: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

-

Cell Seeding: Seed a 96-well plate with the host cell line at an appropriate density.

-

Compound Treatment: Add serial dilutions of the 2'-fluoroarabinosyl nucleoside to the wells and incubate for a period equivalent to the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control (no compound). The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action and Signaling Pathways

Antiviral Mechanism

The primary antiviral mechanism of 2'-fluoroarabinosyl nucleosides involves the inhibition of viral DNA synthesis.

Upon entry into the host cell, the nucleoside analog is phosphorylated by cellular and/or viral kinases to its active 5'-triphosphate form.[9] This triphosphate metabolite then acts as a competitive inhibitor or an alternative substrate for the viral DNA polymerase.[3] Incorporation of the 2'-fluoroarabinosyl nucleotide into the growing viral DNA chain can lead to chain termination due to the altered sugar conformation, or it can inhibit further elongation, thereby halting viral replication.[10] For some compounds like Clevudine, a non-competitive inhibition of the HBV polymerase has also been proposed.[11]

Anticancer Signaling Pathways

While the primary focus has been on their antiviral properties, some 2'-fluoroarabinosyl nucleosides have also demonstrated anticancer activity. Their mechanism in cancer cells is also believed to involve incorporation into DNA, leading to DNA damage and apoptosis. The specific signaling pathways affected can include:

-

DNA Damage Response (DDR) Pathway: Incorporation of the fraudulent nucleoside triggers the DDR pathway, leading to cell cycle arrest and apoptosis.

-

PI3K/Akt and MAPK/ERK Pathways: These are key survival pathways that are often dysregulated in cancer. While direct modulation by 2'-fluoroarabinosyl nucleosides is not extensively documented, the induction of cellular stress and DNA damage can indirectly impact these pathways. Further research is needed to fully elucidate the intricate interplay between these nucleosides and cancer cell signaling.

Drug Development Workflow

The development of a 2'-fluoroarabinosyl nucleoside from a lead compound to a clinical candidate follows a rigorous and multi-step process.

Conclusion and Future Directions

The discovery and development of 2'-fluoroarabinosyl nucleosides represent a landmark achievement in medicinal chemistry, providing potent therapeutic agents against viral infections and cancer. The unique properties conferred by the 2'-fluoroarabino substitution have paved the way for the design of highly selective and effective drugs. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of analogues, the exploration of new therapeutic targets, and the use of advanced drug delivery systems to enhance their efficacy and safety profiles. A deeper understanding of their interactions with cellular signaling pathways will also be crucial for expanding their therapeutic applications.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Assays for Hepatitis B Virus DNA-and RNA-Dependent DNA Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. New synthesis of L-FMAU from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

biochemical role of 2'-Deoxy-2'-fluoroarabino inosine in nucleic acid synthesis

An In-depth Technical Guide on the Biochemical Role of 2'-Deoxy-2'-fluoroarabino inosine in Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical role of this compound (FA-I), a modified nucleoside with significant implications in the fields of antiviral therapy and antisense technology. We will delve into its mechanism of action, its impact on nucleic acid structure and function, and the experimental methodologies used to characterize its properties.

Introduction to this compound (FA-I)

This compound is a synthetic purine nucleoside analog. It belongs to a class of compounds known as 2'-fluoro-arabinonucleic acids (2'F-ANA). The defining structural feature of FA-I is the substitution of a fluorine atom for the hydroxyl group at the 2' position of the arabinose sugar moiety, with the fluorine atom in the up or β-configuration, which is cis-oriented to the heterocyclic base. This modification significantly alters the molecule's chemical properties, metabolic stability, and biological activity compared to natural deoxynucleosides.[][2]

Inosine itself is a naturally occurring purine nucleoside formed from the deamination of adenosine.[3][4] It plays a crucial role in purine metabolism and can be found in transfer RNAs (tRNAs), where it participates in wobble base pairing during protein translation.[3][4] The combination of the inosine base with the 2'-fluoroarabino sugar modification creates a potent molecule for therapeutic applications.

Core Biochemical Mechanisms in Nucleic Acid Synthesis

The therapeutic and research applications of FA-I and other 2'F-ANA nucleosides stem from their ability to interfere with nucleic acid synthesis and modulate gene expression. Once inside a cell, FA-I is metabolized by cellular kinases to its active triphosphate form, this compound triphosphate (FA-ITP). This triphosphate is the key molecule that interacts with the cellular machinery for DNA and RNA synthesis.

Antiviral Activity: Chain Termination and Polymerase Inhibition

FA-I exhibits potent antiviral activity, particularly against RNA viruses.[] The primary mechanism of this activity involves the following steps:

-

Metabolic Activation: FA-I is converted to FA-ITP by host cell kinases.

-

Incorporation into Viral Nucleic Acids: Viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases can recognize FA-ITP as a substrate and incorporate the corresponding monophosphate into the growing viral RNA or DNA chain.[]

-

Chain Termination: The presence of the 2'-fluoro group in the arabino (up) configuration can disrupt the proper positioning of the incoming nucleoside triphosphate, leading to the premature termination of the nascent nucleic acid chain.[] This prevents the successful replication of the viral genome.

-

Competitive Inhibition: FA-ITP can also act as a competitive inhibitor of viral polymerases, binding to the active site of the enzyme and preventing the incorporation of natural nucleoside triphosphates.

The fluorine substitution not only provides the mechanism for chain termination but also enhances the metabolic stability of the nucleoside, making it more resistant to degradation by cellular enzymes.[]

Caption: Metabolic activation and antiviral mechanism of FA-Inosine.

Antisense Applications: Enhanced Stability and RNase H Activation

When incorporated into synthetic oligonucleotides, 2'F-ANA modifications, including FA-I, confer several advantageous properties for antisense applications.[5]

-

Increased Binding Affinity: The 2'-fluoroarabino modification pre-organizes the sugar pucker into a conformation that is favorable for binding to complementary RNA strands. This results in 2'F-ANA/RNA duplexes that are thermodynamically more stable than the corresponding DNA/RNA or RNA/RNA duplexes.[6]

-

Nuclease Resistance: The C-F bond is significantly stronger than the C-O bond, and the fluorine atom provides steric hindrance, making oligonucleotides containing 2'F-ANA highly resistant to degradation by cellular nucleases.[][5] This increases their half-life and duration of action in vivo.

-

RNase H Activation: A crucial feature of 2'F-ANA is that hybrids formed between a 2'F-ANA oligonucleotide and a target RNA molecule are substrates for RNase H.[6] RNase H is a cellular enzyme that specifically cleaves the RNA strand of a DNA/RNA hybrid. This enzymatic cleavage of the target mRNA leads to potent and specific gene silencing.[6][7] The ability to recruit RNase H is a key advantage over many other nucleic acid modifications that do not support this mechanism.

Caption: Antisense mechanism of 2'F-ANA oligonucleotides via RNase H.

Quantitative Data: Thermodynamic Stability

The incorporation of 2'F-ANA nucleosides significantly enhances the thermal stability of nucleic acid duplexes. The change in melting temperature (ΔTm) per modification is a key metric for evaluating the binding affinity of antisense oligonucleotides.

| Duplex Type | Sequence (Modified Strand) | Complementary Strand | ΔTm per Modification (°C) | Reference |

| 2'F-ANA/RNA | 5'-GTT ATT TCT CCT-3' (Fully Modified) | 5'-AGG AGA AAT AAC-3' (RNA) | +2.3 | [6] |

| 2'F-ANA/DNA | 5'-GTT ATT TCT CCT-3' (Fully Modified) | 5'-AGG AGA AAT AAC-3' (DNA) | +1.5 | [6] |

Note: Data is for fully modified 2'F-ANA oligonucleotides containing A, T, G, and C analogs, which demonstrates the general stabilizing effect of this class of modification.

Experimental Protocols

Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides

A common method for synthesizing 2'F-ara nucleosides involves the fluorination of a protected ribose precursor, followed by coupling with the desired nucleobase.

Example Protocol for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose:

-

A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) is prepared in dichloromethane (75 ml).[6]

-

Diethylaminosulfur trifluoride (DAST) (32.4 mmol) is added dropwise to the stirred solution.[6]

-

The reaction mixture is stirred at 40°C for 16 hours.

-

After cooling, the reaction is quenched with a saturated aqueous solution of NaHCO₃ (50 ml).[6]

-

The organic layer is separated, washed with water and then with saturated aqueous NaHCO₃.[6]

-

The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography to yield the fluorinated sugar intermediate.[6]

-

This intermediate can then be coupled with a silylated purine base (e.g., hypoxanthine) using a Lewis acid catalyst to form the desired nucleoside. A chemo-enzymatic method using an alpha-1-phosphate sugar and a nucleoside phosphorylase can also be employed for stereoselective synthesis.[8]

UV Thermal Melting Studies

This technique is used to determine the melting temperature (Tm), the temperature at which 50% of the duplex nucleic acid has dissociated into single strands. A higher Tm indicates greater duplex stability.

-

Sample Preparation: Equimolar amounts of the 2'F-ANA-modified oligonucleotide and its complementary DNA or RNA strand are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Denaturation/Renaturation: The sample is heated to 90°C to ensure complete denaturation and then slowly cooled to room temperature to allow for proper annealing.

-

Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/min).

-

Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve (absorbance vs. temperature).[6]

Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus.

Caption: Workflow for a viral plaque reduction assay.

-

Cell Seeding: Host cells susceptible to the virus of interest are seeded in multi-well plates and grown to confluence.

-

Infection: The cell monolayers are infected with a known amount of virus (sufficient to produce a countable number of plaques).

-

Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with medium containing serial dilutions of FA-I.

-

Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form. A semi-solid overlay (e.g., containing agar or methylcellulose) is often used to limit virus spread to adjacent cells.

-

Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains living cells. Plaques appear as clear zones.

-

Analysis: The number of plaques is counted for each drug concentration. The 50% effective concentration (EC50), the concentration of the drug that reduces the number of plaques by 50% compared to an untreated control, is then calculated.

Conclusion

This compound is a synthetically modified nucleoside with a multifaceted biochemical role in nucleic acid synthesis. Its ability to act as a chain terminator for viral polymerases makes it a promising scaffold for the development of broad-spectrum antiviral drugs.[] Furthermore, when incorporated into oligonucleotides, the 2'F-ANA modification confers a unique combination of high binding affinity, nuclease resistance, and the ability to elicit RNase H-mediated cleavage of target RNA.[5][6] These properties make it an exceptionally valuable tool for antisense therapeutics and gene-silencing research. The continued study of FA-I and related 2'F-ANA analogs is crucial for advancing the design of next-generation nucleic acid-based drugs and molecular probes.[]

References

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Inosine - Wikipedia [en.wikipedia.org]

- 5. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 2'-Deoxy-2'-fluoroarabinoinosine by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of 2'-Deoxy-2'-fluoroarabinoinosine (FA-Inosine) using Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of a fluorine atom at the 2'-arabino position significantly influences the nucleoside's conformation and biological activity, making detailed structural analysis crucial for drug design and development. This document outlines the key NMR methodologies, presents expected quantitative data based on analogous compounds, and provides standardized experimental protocols.

Introduction

2'-Deoxy-2'-fluoroarabinoinosine is a synthetic purine nucleoside analog characterized by the presence of a fluorine atom in the 'up' or 'arabino' configuration at the 2' position of the sugar moiety. This modification imparts unique physicochemical properties, including altered sugar pucker equilibrium and increased resistance to enzymatic degradation, which are of significant interest in the development of antiviral and anticancer therapeutics. NMR spectroscopy is an indispensable tool for the detailed atomic-level structural characterization of such modified nucleosides in solution, providing insights into their conformational preferences, which are often correlated with their biological function.

Key structural features of 2'-deoxy-2'-fluoroarabinonucleosides that can be elucidated by NMR include:

-

Sugar Pucker Conformation: The five-membered furanose ring is flexible and exists in a dynamic equilibrium between various puckered conformations, primarily the C2'-endo and C3'-endo states. The presence of the electronegative fluorine atom at the 2'-position significantly influences this equilibrium.

-

Glycosidic Bond Torsion Angle (χ): This describes the orientation of the inosine base relative to the sugar ring, which can be either syn or anti.

-

Backbone Conformation: The torsion angles of the sugar-phosphate backbone determine the overall shape of the nucleoside when incorporated into an oligonucleotide.

Quantitative NMR Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for 2'-Deoxy-2'-fluoroarabinoinosine. The data is compiled from studies on closely related 2'-deoxy-2'-fluoroarabinonucleosides and should be considered as a reference for spectral assignment and analysis.[1][2]

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 2'-Deoxy-2'-fluoroarabinoinosine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H8 | ~8.0 - 8.2 | s | ⁵J(H8-F2') ≈ 2-3 |

| H2 | ~8.2 - 8.4 | s | |

| H1' | ~6.0 - 6.2 | dd | ³J(H1'-H2') ≈ 4.0, ³J(H1'-F2') ≈ 20.0 |

| H2' | ~4.8 - 5.0 | ddd | ³J(H2'-H1') ≈ 4.0, ²J(H2'-F2') ≈ 50-53, ³J(H2'-H3') ≈ 6-8 |

| H3' | ~4.3 - 4.5 | m | |

| H4' | ~4.1 - 4.3 | m | |

| H5' | ~3.8 - 3.9 | m | |

| H5'' | ~3.7 - 3.8 | m |

Chemical shifts are referenced to an internal standard (e.g., TMS or DSS). Data is based on analogous 2'-fluoroarabinonucleosides.[2]

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 2'-Deoxy-2'-fluoroarabinoinosine

| Carbon | Chemical Shift (δ, ppm) |

| C8 | ~138 - 140 |

| C6 | ~156 - 158 |

| C5 | ~124 - 126 |

| C4 | ~148 - 150 |

| C2 | ~152 - 154 |

| C1' | ~85 - 87 |

| C2' | ~94 - 96 (d, ¹J(C2'-F) ≈ 180-190 Hz) |

| C3' | ~70 - 72 |

| C4' | ~85 - 87 |

| C5' | ~61 - 63 |

Chemical shifts are referenced to an internal standard. Data is based on general knowledge of nucleoside chemistry and data from related compounds.

Table 3: Expected ¹⁹F NMR Chemical Shift (δ) for 2'-Deoxy-2'-fluoroarabinoinosine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| F2' | ~ -190 to -210 | ddd |

Chemical shifts are referenced to an external standard such as CFCl₃.[3][4]

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of 2'-Deoxy-2'-fluoroarabinoinosine.

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of 2'-Deoxy-2'-fluoroarabinoinosine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., DSS for D₂O or TMS for organic solvents).

-

pH Adjustment (for aqueous samples): Adjust the pH of the D₂O solution to a desired value (typically around 7.0) using dilute NaOD or DCl.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

1D ¹H NMR Spectroscopy

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent Suppression (for D₂O): Use presaturation or a water suppression pulse sequence (e.g., 'p3919gp').

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 16-64

-

1D ¹⁹F NMR Spectroscopy

-

Pulse Sequence: A standard single-pulse experiment.

-

Proton Decoupling: Use ¹H decoupling (e.g., 'zgig30') to simplify the spectrum and remove ¹H-¹⁹F couplings, resulting in a single peak. A coupled spectrum can also be acquired to observe these couplings.

-

Acquisition Parameters:

-

Spectral Width: ~50-100 ppm (centered around the expected resonance).

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 128-512

-

2D Correlation Spectroscopy (COSY)

-

Pulse Sequence: A standard gradient-enhanced COSY sequence (e.g., 'cosygpmfqf').

-

Purpose: To identify scalar-coupled protons, primarily within the sugar ring (H1'-H2', H2'-H3', etc.).

-

Acquisition Parameters:

-

Spectral Width (both dimensions): 12-16 ppm

-

Number of Increments (t₁): 256-512

-

Number of Scans per Increment: 8-16

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY)

-

Pulse Sequence: A standard gradient-enhanced NOESY sequence (e.g., 'noesygpph').

-

Purpose: To identify protons that are close in space (< 5 Å), which is critical for determining the glycosidic torsion angle and sugar pucker. Key expected NOEs include those between the base protons (H8) and the sugar protons (H1', H2', H3'). A strong H1'↔H4' NOE is indicative of an O4'/C2'-endo sugar pucker.[2]

-

Acquisition Parameters:

-

Mixing Time: 200-800 ms (a range of mixing times should be used).

-

Spectral Width (both dimensions): 12-16 ppm

-

Number of Increments (t₁): 256-512

-

Number of Scans per Increment: 16-32

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

-

Pulse Sequence: A standard gradient-enhanced HSQC sequence with sensitivity improvement (e.g., 'hsqcedetgpsisp2.2').

-

Purpose: To correlate directly bonded ¹H and ¹³C nuclei for the assignment of the ¹³C spectrum.

-

Acquisition Parameters:

-

Spectral Width (¹H): 12-16 ppm

-

Spectral Width (¹³C): 160-200 ppm

-

Number of Increments (t₁): 128-256

-

Number of Scans per Increment: 16-64

-

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

-

Pulse Sequence: A standard gradient-enhanced HMBC sequence (e.g., 'hmbcgplpndqf').

-

Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are useful for assigning quaternary carbons and confirming the overall structure.

-

Acquisition Parameters:

-

Spectral Width (¹H): 12-16 ppm

-

Spectral Width (¹³C): 160-200 ppm

-

Number of Increments (t₁): 256-512

-

Number of Scans per Increment: 32-128

-

Visualization of Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for the structural elucidation of 2'-Deoxy-2'-fluoroarabinoinosine and the key through-space and through-bond correlations.

Conclusion

The structural elucidation of 2'-Deoxy-2'-fluoroarabinoinosine by NMR spectroscopy is a multi-step process that relies on a combination of 1D and 2D NMR experiments. By carefully analyzing chemical shifts, coupling constants (both homonuclear and heteronuclear), and through-space NOE interactions, a detailed 3D structural model of the molecule in solution can be constructed. The characteristic five-bond coupling between F2' and H8, along with key NOEs within the sugar ring, provide critical constraints for defining the conformational preferences of this important class of therapeutic nucleoside analogs. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

The Enzymatic Landscape of 2'-Fluoroarabino Modified Nucleosides: A Technical Guide for Drug Development

An In-depth Exploration of the Interaction Between 2'-Fluoroarabino Nucleosides and Key Cellular Enzymes, Guiding the Development of Novel Therapeutics.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the enzymatic recognition of 2'-fluoroarabino modified nucleosides (2'-F-ANA), a class of synthetic nucleoside analogs with significant potential in antiviral and anticancer therapies. By delving into the structural and kinetic aspects of their interactions with polymerases, kinases, and other relevant enzymes, this document aims to equip researchers with the knowledge necessary to advance the design and development of next-generation therapeutics.

Introduction: The Significance of 2'-Fluoroarabino Nucleosides

2'-Fluoroarabino nucleosides are synthetic analogs of natural nucleosides characterized by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety in an "up" or "north" configuration. This seemingly subtle modification confers unique physicochemical properties, including increased metabolic stability and a preference for a C2'-endo sugar pucker, which is distinct from the C3'-endo pucker of RNA. These characteristics profoundly influence their recognition by and interaction with cellular and viral enzymes, making them attractive candidates for drug development. Their ability to be incorporated into nucleic acid chains by polymerases can lead to chain termination or altered nucleic acid structure and function, forming the basis of their therapeutic potential. Furthermore, oligonucleotides modified with 2'-F-ANA exhibit high binding affinity to complementary RNA strands, forming stable duplexes that are substrates for RNase H, a key enzyme in antisense therapy.[1]

Enzymatic Recognition and Processing

The therapeutic efficacy of 2'-F-ANA nucleosides is contingent on their recognition and processing by a series of cellular and/or viral enzymes. This section explores the key enzymatic interactions that govern their mechanism of action.

Cellular Uptake and Transport

The journey of a 2'-F-ANA nucleoside analog begins with its transport across the cell membrane. Like natural nucleosides, these analogs are generally hydrophilic and require the assistance of specialized membrane proteins known as nucleoside transporters. The human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs) are the primary families responsible for this uptake. The efficiency of transport can vary depending on the specific nucleobase and any modifications to the nucleoside analog, influencing its intracellular concentration and, consequently, its therapeutic window.

Phosphorylation by Nucleoside Kinases

To exert their biological activity, 2'-F-ANA nucleosides must be converted to their corresponding 5'-mono-, di-, and triphosphate forms. This phosphorylation cascade is initiated by nucleoside kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step and a critical determinant of drug activation.

Human deoxynucleoside kinases, including deoxycytidine kinase (dCK), thymidine kinase 1 (TK1), deoxyguanosine kinase (dGK), and thymidine kinase 2 (TK2), are the primary enzymes responsible for the initial phosphorylation of deoxynucleosides. The substrate specificity of these kinases is a key factor in the selective activation of nucleoside analogs in target cells (e.g., cancer cells or virus-infected cells). For instance, dCK is known to phosphorylate a broad range of deoxycytidine, deoxyadenosine, and deoxyguanosine analogs.

T4 polynucleotide kinase (T4 PNK) has also been shown to efficiently phosphorylate the 5'-hydroxyl group of FANA oligonucleotides, demonstrating the amenability of these modified nucleic acids to enzymatic modification.[2]

Table 1: Kinetic Parameters of T4 Polynucleotide Kinase with Various Substrates

| Substrate | Apparent Michaelis Constant (Km, µM) |

| rGp | > rUp > rCp > rAp > dTp |

Note: This table illustrates the relative affinities of T4 PNK for different nucleoside 3'-monophosphates. Specific kinetic data for 2'-F-ANA mononucleotides with cellular kinases are limited in the public domain and represent a key area for future research.[3]

Incorporation into Nucleic Acids by Polymerases

The triphosphate form of a 2'-F-ANA nucleoside (2'-F-anaNTP) can act as a substrate for DNA and RNA polymerases. Incorporation of these analogs into a growing nucleic acid chain is a pivotal step in their mechanism of action.

Numerous studies have demonstrated that various DNA polymerases can recognize and incorporate 2'-F-anaNTPs.[4] The efficiency of incorporation and the ability of the polymerase to extend the chain after incorporation are crucial factors. In many cases, the presence of the 2'-fluoroarabinosyl sugar leads to chain termination or creates a structurally altered nucleic acid that can interfere with subsequent biological processes.

For example, Tgo DNA polymerase has been shown to efficiently incorporate "click handle"-modified 2'-F-ANA UTP in primer extension reactions.[5] This highlights the potential for enzymatic synthesis of functionalized FANA oligonucleotides.

RNase H-Mediated Cleavage of 2'-F-ANA/RNA Hybrids

A significant feature of 2'-F-ANA modified oligonucleotides is their ability to form stable duplexes with complementary RNA molecules that are substrates for Ribonuclease H (RNase H).[6] RNase H is an endonuclease that specifically degrades the RNA strand of an RNA/DNA hybrid. This property is the cornerstone of antisense technology, where synthetic oligonucleotides are designed to bind to a target mRNA, leading to its degradation by RNase H and subsequent downregulation of the corresponding protein. The ability of 2'-F-ANA/RNA hybrids to recruit and activate RNase H makes them highly promising candidates for antisense therapeutics.[1]

Therapeutic Applications and Quantitative Data

The unique enzymatic recognition profile of 2'-F-ANA nucleosides has led to their exploration in various therapeutic areas, primarily in the development of antiviral and anticancer agents.

Antiviral Activity

Many antiviral drugs are nucleoside analogs that, after intracellular phosphorylation, inhibit viral polymerases. 2'-F-ANA nucleosides have shown promise in this area. For example, gemcitabine (dFdC), a difluoro-deoxycytidine analog, is a potent inhibitor of a variety of DNA and RNA viruses, although it is primarily used as an anticancer agent.

Table 2: In Vitro Antiviral and Anticancer Activity of Gemcitabine

| Cell Line | Assay Type | IC50 |

| CCRF-CEM (human leukemia) | Growth inhibition | 1 ng/mL[7] |

| MV-4-11 (human leukemia) | Growth inhibition | 0.0000005 µM[7] |

| ES4 (human cancer) | Growth inhibition | 0.0000007 µM[7] |

| ACHN (human renal cancer) | Growth inhibition | 0.0000009 µM[7] |

| MCF-7 (human breast cancer) | Cytotoxicity | 80 nM[8] |

| MCF-7/Adr (human breast cancer) | Cytotoxicity | 60 nM[8] |

Note: Gemcitabine is a 2',2'-difluoro-2'-deoxycytidine, which is structurally related to 2'-F-ANA nucleosides. The IC50 values represent the concentration required to inhibit cell growth by 50%.

Anticancer Activity

The ability of 2'-F-ANA analogs to be incorporated into DNA and induce chain termination or apoptosis makes them potent anticancer agents. Gemcitabine is a prime example, widely used in the treatment of various solid tumors, including pancreatic, breast, and non-small cell lung cancer.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the enzymatic recognition of 2'-F-ANA nucleosides.

Synthesis of 2'-F-ANA Nucleosides and Triphosphates

The synthesis of 2'-F-ANA nucleosides typically involves the fluorination of a protected arabinose derivative, followed by glycosylation with the desired nucleobase. The resulting nucleoside is then deprotected and can be further converted to the 5'-triphosphate.

Detailed Protocol for the Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine (2'F-araT):

-

Fluorination: 1,3,5-tri-O-benzoyl-α-d-ribofuranose is treated with diethylaminosulfur trifluoride (DAST) in dichloromethane at 40°C. The reaction is quenched with aqueous NaHCO3, and the product, 1-O-acetyl-2-fluoro-3,5-di-O-benzoyl-α,β-D-arabinofuranose, is purified by silica gel chromatography.[5]

-

Glycosylation: The fluorinated sugar is reacted with silylated thymine in the presence of a Lewis acid catalyst (e.g., SnCl4) in a suitable solvent like acetonitrile.

-

Deprotection: The benzoyl protecting groups are removed by treatment with methanolic ammonia to yield 2'F-araT.

-

Triphosphorylation: The 5'-hydroxyl group of the nucleoside is selectively phosphorylated using a suitable phosphitylating agent, followed by oxidation and subsequent reaction with pyrophosphate to yield the 5'-triphosphate. Purification is typically achieved by ion-exchange chromatography.[9]

Polymerase Extension Assay

This assay is used to determine if a 2'-F-anaNTP can be incorporated by a DNA or RNA polymerase and whether it acts as a chain terminator.

Detailed Protocol:

-

Reaction Setup: A reaction mixture is prepared containing a 5'-radiolabeled or fluorescently labeled primer annealed to a template strand, the polymerase of interest, reaction buffer (typically containing Tris-HCl, MgCl2, and a reducing agent like DTT), and a mixture of dNTPs or NTPs, including the 2'-F-anaNTP to be tested.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the polymerase and incubated at its optimal temperature. Aliquots are taken at various time points and the reaction is quenched by the addition of a stop solution containing EDTA and a loading dye.

-

Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The gel is visualized using autoradiography or fluorescence imaging. The appearance of a product corresponding to the incorporation of the 2'-F-anaNTP and the absence or reduction of longer products indicates chain termination. The efficiency of incorporation can be quantified by measuring the intensity of the bands.

Nucleoside Kinase Assay

This assay measures the ability of a kinase to phosphorylate a 2'-F-ANA nucleoside.

Detailed Protocol using ³¹P NMR:

-

Reaction Mixture: A reaction is set up in an NMR tube containing the 2'-F-ANA nucleoside, ATP, the kinase, and a buffer containing MgCl2 and a pH buffer (e.g., Tris-HCl). A known concentration of a phosphorus-containing compound can be added as an internal standard.

-

NMR Data Acquisition: ³¹P NMR spectra are acquired over time at a constant temperature.

-

Data Analysis: The conversion of ATP to ADP and the formation of the 2'-F-ANA monophosphate can be monitored by the appearance and disappearance of their respective signals in the ³¹P NMR spectrum. The chemical shifts of the phosphorus nuclei are sensitive to their chemical environment, allowing for the distinct identification of each species. The rate of the reaction can be determined by quantifying the signal intensities over time.[1][10]

RNase H Cleavage Assay

This assay determines the ability of a 2'-F-ANA oligonucleotide/RNA hybrid to serve as a substrate for RNase H.

Detailed Protocol:

-

Substrate Preparation: A 2'-F-ANA oligonucleotide is annealed to a complementary RNA substrate. The RNA is typically labeled at the 5' or 3' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Reaction Setup: The hybrid substrate is incubated with RNase H in a suitable reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

-

Reaction and Quenching: The reaction is allowed to proceed at 37°C and is stopped at various time points by the addition of EDTA.

-

Analysis: The cleavage products are separated by denaturing PAGE. The gel is then visualized to detect the smaller RNA fragments resulting from RNase H cleavage. The extent of cleavage can be quantified by measuring the intensity of the cleaved product bands relative to the full-length RNA substrate.[6][11][12]

Conclusion and Future Directions

The enzymatic recognition of 2'-fluoroarabino modified nucleosides is a rich and complex field with profound implications for drug discovery. The unique structural and conformational properties imparted by the 2'-fluoroarabino modification lead to a fascinating interplay with key cellular enzymes, offering multiple avenues for therapeutic intervention. While significant progress has been made in understanding these interactions, several areas warrant further investigation. A more comprehensive quantitative analysis of the kinetic parameters for the interaction of a wider range of 2'-F-ANA analogs with various cellular and viral enzymes is crucial. Furthermore, detailed structural studies of these enzyme-analog complexes will provide invaluable insights for the rational design of more potent and selective inhibitors. The continued exploration of 2'-F-ANA chemistry, coupled with a deeper understanding of its enzymatic recognition, holds the promise of delivering novel and effective treatments for a host of human diseases.

References

- 1. 31 P NMR of the pyruvate kinase reaction: An undergraduate experiment in enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Kinetics and specificity of T4 polynucleotide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Promising combination therapies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recognition of DNA substrates by T4 bacteriophage polynucleotide kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A real-time 31P-NMR-based approach for the assessment of glycerol kinase catalyzed monophosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Stability of 2'-F-ANA Modified Duplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics, the quest for enhanced stability, binding affinity, and nuclease resistance of oligonucleotides is paramount. Among the various chemical modifications, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) has emerged as a promising candidate. This technical guide provides an in-depth analysis of the thermodynamic stability of duplexes containing 2'-F-ANA, offering valuable insights for the design and development of novel therapeutic and diagnostic agents.

2'-F-ANA is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the arabino configuration. This modification significantly influences the sugar pucker, helical geometry, and ultimately, the thermodynamic properties of the resulting duplexes.

Thermodynamic Stability of 2'-F-ANA Containing Duplexes

The thermodynamic stability of nucleic acid duplexes is a critical determinant of their biological activity. It is typically characterized by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), entropy (ΔS°), and the melting temperature (Tm), which is the temperature at which half of the duplexes dissociate into single strands.

Enhanced Affinity for RNA Targets

A hallmark of 2'-F-ANA is its remarkably high binding affinity for complementary RNA strands.[1][2][3] Fully modified 2'-F-ANA oligonucleotides form significantly more stable duplexes with RNA than their natural DNA counterparts.[1][2] This enhanced stability is a key attribute for antisense applications, where strong binding to a target mRNA is required to elicit a biological response. The increase in melting temperature (ΔTm) can be as high as +1°C per base pair modification compared to a DNA/RNA duplex.[1]

The origin of this increased stability is twofold:

-

Conformational Pre-organization: The fluorinated arabinose sugar in 2'-F-ANA is conformationally biased towards an O4'-endo (East) pucker. This pre-organized conformation is structurally similar to the sugar pucker found in A-form helices, which is the preferred conformation for RNA. This reduces the entropic penalty of duplex formation.[1][3]

-

Favorable Enthalpy of Hybridization: The 2'-F-ANA modification leads to more favorable enthalpic contributions to the free energy of duplex formation, suggesting stronger stacking and/or hydrogen bonding interactions within the duplex.[1][3]

Interaction with DNA Targets

2'-F-ANA oligonucleotides also exhibit favorable pairing with single-stranded DNA (ssDNA).[1][2] Duplexes of 2'-F-ANA with ssDNA are consistently more stable than the corresponding DNA/DNA, RNA/DNA, and phosphorothioate DNA/DNA duplexes.[1] The enhancement in Tm for 2'-F-ANA/DNA duplexes relative to unmodified DNA/DNA duplexes can range from 4 to 17°C, depending on the sequence.[1]

Hierarchical Stability of Duplexes

Experimental data has established a clear hierarchy for the thermal stability of various duplexes of the same sequence:

2'-F-ANA/RNA > RNA/RNA > DNA/RNA > ANA/RNA [4]

and for self-complementary duplexes:

2'-F-ANA/2'-F-ANA > RNA/RNA > DNA/DNA > ANA/ANA [4]

This demonstrates the superior stability conferred by the 2'-F-ANA modification.

Quantitative Thermodynamic Data

The following tables summarize the quantitative thermodynamic data for various 2'-F-ANA containing duplexes compared to their DNA and RNA counterparts.

Table 1: Melting Temperatures (Tm) of 2'-F-ANA and Control Duplexes with RNA and DNA Targets [1][2]

| Sequence Series (Purine Content) | Duplex Type | Tm (°C) with RNA Target | Tm (°C) with DNA Target |

| I (0% Purine) | 2'-F-ANA | 52 | 55 |

| DNA | 39 | 46 | |

| RNA | 34 | 25 | |

| II (11% Purine) | 2'-F-ANA | 64 | 54 |

| DNA | 51 | 50 | |

| RNA | 54 | 28 | |

| III (28% Purine) | 2'-F-ANA | 76 | Not Reported |

| DNA | 63 | Not Reported | |

| RNA | 76 | Not Reported | |

| IV (44% Purine) | 2'-F-ANA | 86 | Not Reported |

| DNA | 71 | Not Reported | |

| RNA | 82 | Not Reported |

Data from Wilds & Damha (2000). Conditions: 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, pH 7.2.

Table 2: Thermodynamic Parameters for Duplex Formation (Sequence Series II) [1]

| Duplex | Tm (°C) | –ΔH° (kJ/mol) | –ΔS° (kJ/mol·K) | –ΔG°₃₁₀ (kJ/mol) |

| 2'-F-ANA/RNA | 61.2 | 655.3 | 1.84 | 85.4 |

| DNA/RNA | 48.3 | 489.1 | 1.40 | 55.7 |

| RNA/RNA | 53.1 | 755.9 | 2.20 | 74.9 |

Data from Wilds & Damha (2000).

Table 3: Effect of a Single Mismatch on Duplex Stability [1][2]

| Duplex Type | Mismatch | ΔTm (°C) per mismatch |

| 2'-F-ANA/DNA | A/G | -8.0 |

| DNA/DNA | A/G | -3.9 |

| RNA/DNA | A/G | -7.2 |

Data from Wilds & Damha (2000).

Experimental Protocols

Accurate determination of thermodynamic parameters is crucial for understanding the stability of 2'-F-ANA containing duplexes. The primary methods employed are UV thermal denaturation and differential scanning calorimetry (DSC).

UV Thermal Denaturation (UV Melting)

This is the most common method for determining the melting temperature (Tm) and thermodynamic parameters of nucleic acid duplexes.[5] The principle lies in the hyperchromic effect: the absorbance of a nucleic acid solution at 260 nm increases as the duplex denatures into single strands.[5]

Detailed Methodology:

-

Oligonucleotide Preparation and Quantification:

-

Synthesize and purify the 2'-F-ANA and complementary RNA or DNA oligonucleotides using standard solid-phase synthesis and purification techniques (e.g., HPLC).

-

Quantify the concentration of each single-stranded oligonucleotide solution by measuring the absorbance at 260 nm (A₂₆₀) at a high temperature (e.g., 85-90 °C) to ensure a fully denatured state. Use the nearest-neighbor method to calculate the extinction coefficient for each sequence.

-

-

Sample Preparation:

-

Prepare duplex samples by mixing equimolar amounts of the 2'-F-ANA oligonucleotide and its complementary strand in the desired buffer. A typical buffer is 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, at pH 7.2.[2] Other standard buffers include 1 M NaCl, 10 mM sodium phosphate, and 0.5 mM EDTA, pH 7.0.[6]

-